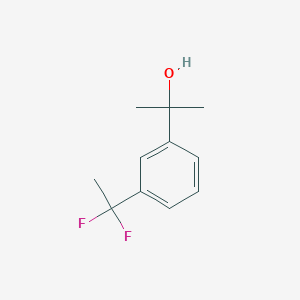
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol
概要
説明
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C11H14F2O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol typically involves the reaction of 3-(1,1-Difluoroethyl)benzene with acetone in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
類似化合物との比較
- 2-(3-(1,1-Difluoroethyl)phenyl)ethanol
- 2-(3-(1,1-Difluoroethyl)phenyl)propan-1-ol
- 2-(3-(1,1-Difluoroethyl)phenyl)butan-2-ol
Comparison: 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
生物活性
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is a compound that has garnered interest due to its potential biological activities. Its structure, featuring a difluoroethyl group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds containing difluoroethyl groups can exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has implications in antiviral and anticancer therapies .
- Modulation of Receptor Activity : The compound may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation and inflammation .
Biological Activity Overview
Case Studies
- Antiviral Activity : A study highlighted the efficacy of difluoroethyl-containing compounds in inhibiting measles virus replication via DHODH inhibition. This suggests that this compound could be a candidate for antiviral drug development .
- Cancer Research : Research on related compounds indicates that modulation of PPARs can lead to reduced tumor growth and improved metabolic profiles in cancer models. This opens avenues for exploring this compound in cancer therapy .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of fluorinated compounds reveal that the presence of fluorine enhances biological activity due to increased lipophilicity and altered electronic properties . The incorporation of the difluoroethyl group is particularly noted for enhancing the potency of compounds against specific targets.
特性
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-10(2,14)8-5-4-6-9(7-8)11(3,12)13/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXVYIMHXUVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















